N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CK156 is a potent and selective inhibitor of death-associated protein kinase (DAPK), specifically targeting DAP Kinase-Related Apoptosis-Inducing Protein Kinase 1 (DRAK1). This compound has shown significant potential in the study of autoimmune and inflammatory diseases due to its high selectivity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CK156 involves a multi-step process that includes the formation of a pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold. The key steps involve:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Macrocyclization: The core structure is then subjected to macrocyclization to form the desired macrocyclic scaffold.
Functionalization: The macrocyclic scaffold is further functionalized to introduce specific substituents that enhance its selectivity and potency.
Industrial Production Methods
Industrial production of CK156 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to maximize yield.
Purification: Use of chromatographic techniques to purify the final product.
Quality control: Ensuring the final product meets the required specifications for use in research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
CK156 primarily undergoes:
Substitution reactions: Introduction of various substituents to enhance its selectivity and potency.
Cyclization reactions: Formation of the macrocyclic scaffold.
Functionalization reactions: Introduction of functional groups to improve its pharmacokinetic properties.
Common Reagents and Conditions
Cyclization: Typically involves the use of cyclization agents and appropriate solvents.
Substitution: Use of halogenating agents and nucleophiles.
Functionalization: Use of reagents like alkylating agents, acylating agents, and protecting groups.
Major Products
The major product of these reactions is the highly selective and potent inhibitor CK156, which is characterized by its macrocyclic scaffold and specific functional groups that confer its biological activity .
Scientific Research Applications
CK156 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the function of DRAK1 and its role in various cellular processes.
Biology: Investigates the role of DRAK1 in apoptosis and its involvement in autoimmune and inflammatory diseases.
Medicine: Potential therapeutic applications in the treatment of diseases where DRAK1 is implicated, such as certain cancers and inflammatory conditions.
Industry: Used in the development of new therapeutic agents targeting DRAK1
Mechanism of Action
CK156 exerts its effects by selectively inhibiting DRAK1. The mechanism involves:
Binding to DRAK1: CK156 binds to the active site of DRAK1, preventing its kinase activity.
Inhibition of downstream signaling: By inhibiting DRAK1, CK156 disrupts downstream signaling pathways involved in apoptosis and inflammation.
Molecular targets: The primary target is DRAK1, but CK156 also shows some activity against other kinases like CK2a1 and CK2a2.
Comparison with Similar Compounds
CK156 is unique due to its high selectivity and potency for DRAK1. Similar compounds include:
CKJB71: A structurally related compound used as a negative control in studies involving CK156.
Other DAPK inhibitors: Compounds that inhibit other members of the DAPK family, such as DAPK1, DAPK2, and DAPK3
CK156 stands out due to its specific targeting of DRAK1, making it a valuable tool in the study of diseases where DRAK1 plays a critical role.
Properties
Molecular Formula |
C21H25N5O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide |
InChI |
InChI=1S/C21H25N5O3/c1-21(2,3)25-20(27)15-5-4-14-12-17(15)29-11-10-28-9-7-22-18-6-8-26-19(24-18)16(14)13-23-26/h4-6,8,12-13H,7,9-11H2,1-3H3,(H,22,24)(H,25,27) |
InChI Key |
YCFFONJEHNSECY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C2C=C(C=C1)C3=C4N=C(C=CN4N=C3)NCCOCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.